![molecular formula C14H13Cl2NO2S B2959059 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 1448137-70-9](/img/structure/B2959059.png)
2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide, also known as DMXAA, is a small molecule drug that has shown promising results in scientific research applications. DMXAA was originally developed as an anti-cancer drug and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Analytical Method Development
Quantitative analysis of closely related compounds in biological matrices is crucial for pharmacokinetic studies. Zalavadia et al. (2016) developed a micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a glyburide analogue, highlighting the importance of precise analytical techniques in drug research and development. This suggests that methods for analyzing compounds similar to 2,5-dichloro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide could be essential for understanding their pharmacokinetics and dynamics in biological systems (Zalavadia, 2016).
Neuroprotective and Cognitive Enhancer Effects
Compounds with structural similarities have been studied for their potential neuroprotective and cognitive-enhancing effects. For instance, T-588, a cognitive enhancer, has been shown to protect against sodium nitroprusside-induced toxicity in cultured astrocytes, suggesting a protective effect against SNP-mediated toxicity via improvement of mitochondrial dysfunction (Phuagphong et al., 2004). Such studies indicate that similar compounds may have therapeutic potential in neurodegenerative diseases or conditions involving mitochondrial dysfunction.
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines, which share structural features with this compound, have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these derivatives as corrosion inhibitors underscores the potential for similar compounds to be applied in materials science and engineering to protect metals against corrosion (Fouda et al., 2020).
Crystal Structure Analysis
Crystallographic studies on related compounds, such as the analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provide valuable insights into the molecular structure and interactions of these molecules. Such analyses are fundamental for drug design and development, allowing for the optimization of drug-receptor interactions (Sharma et al., 2016).
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common motif in many bioactive molecules. Thiophene derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many drugs that contain thiophene rings are known to interact with enzymes and receptors involved in various signaling pathways .
properties
IUPAC Name |
2,5-dichloro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-6-10(15)2-3-12(11)16/h2-6,8,13H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZPWEUQZVZAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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